Cas no 186748-52-7 (methyl 2-(4-bromo-2,6-dimethylphenyl)acetate)

Methyl 2-(4-bromo-2,6-dimethylphenyl)acetate is a brominated aromatic ester with a molecular formula of C₁₁H₁₃BrO₂. This compound is characterized by its stable structure, featuring both bromine and ester functional groups, which make it a versatile intermediate in organic synthesis. Its key advantages include high purity, consistent reactivity, and suitability for further functionalization, particularly in pharmaceutical and agrochemical applications. The presence of bromine at the para position and methyl groups at the ortho positions enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Its ester group also allows for straightforward hydrolysis or transesterification, broadening its synthetic applications.
methyl 2-(4-bromo-2,6-dimethylphenyl)acetate structure
186748-52-7 structure
Product Name:methyl 2-(4-bromo-2,6-dimethylphenyl)acetate
CAS No:186748-52-7
MF:C11H13BrO2
MW:257.123722791672
CID:2116425
PubChem ID:22889389
Update Time:2025-06-26

methyl 2-(4-bromo-2,6-dimethylphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(4-bromo-2,6-dimethylphenyl)acetate
    • SCHEMBL814001
    • DA-33193
    • 186748-52-7
    • methyl 2,6-dimethyl-4-bromophenylacetate
    • G79291
    • ARQKNEVOEUNWGO-UHFFFAOYSA-N
    • Inchi: 1S/C11H13BrO2/c1-7-4-9(12)5-8(2)10(7)6-11(13)14-3/h4-5H,6H2,1-3H3
    • InChI Key: ARQKNEVOEUNWGO-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C(CC(=O)OC)=C(C)C=1

Computed Properties

  • Exact Mass: 256.00989Da
  • Monoisotopic Mass: 256.00989Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

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Additional information on methyl 2-(4-bromo-2,6-dimethylphenyl)acetate

Professional Introduction to Methyl 2-(4-bromo-2,6-dimethylphenyl)acetate (CAS No. 186748-52-7)

Methyl 2-(4-bromo-2,6-dimethylphenyl)acetate, a compound with the chemical identifier CAS No. 186748-52-7, is a significant molecule in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of aromatic esters, characterized by its ester functional group (-COO-) attached to a phenyl ring substituted with bromine and two methyl groups at the 2 and 6 positions. The structural features of this molecule make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.

The< strong>4-bromo-2,6-dimethylphenyl moiety is particularly noteworthy due to its electronic properties, which can influence the reactivity and interactions of the compound in chemical reactions. The presence of bromine atoms at the para position relative to the ester group enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and materials science.

In recent years, there has been growing interest in the development of novel ligands for transition metal-catalyzed reactions. Methyl 2-(4-bromo-2,6-dimethylphenyl)acetate has been explored as a ligand precursor in various catalytic systems. Its ability to form stable complexes with metals like palladium and copper makes it a promising candidate for applications in asymmetric synthesis, where enantioselective control is crucial for producing chiral drugs with high efficacy and minimal side effects.

The< strong>acetate group in Methyl 2-(4-bromo-2,6-dimethylphenyl)acetate contributes to its solubility and reactivity in polar organic solvents, facilitating its use in diverse synthetic protocols. This property is particularly advantageous in pharmaceutical synthesis, where solubility is often a critical factor in drug formulation and delivery. Additionally, the ester functionality can undergo hydrolysis or transesterification under appropriate conditions, allowing for further functionalization and modification of the molecule.

Recent studies have highlighted the potential of Methyl 2-(4-bromo-2,6-dimethylphenyl)acetate in the development of bioactive molecules. Researchers have investigated its derivatives as intermediates for synthesizing kinase inhibitors, which are essential in targeting various diseases, including cancer. The brominated aromatic ring provides a handle for further derivatization through halogen-metal exchange or direct arylation reactions, enabling the construction of complex pharmacophores with tailored biological activities.

The< strong>dimethylphenyl substituents at the 2 and 6 positions introduce steric hindrance and electronic modulation to the molecule. This can influence its binding affinity to biological targets by altering the spatial orientation and electronic environment around the aromatic core. Such structural modifications are often employed to optimize drug-like properties such as lipophilicity, solubility, and metabolic stability.

In addition to its role as a synthetic intermediate, Methyl 2-(4-bromo-2,6-dimethylphenyl)acetate has been utilized in material science applications. Its aromatic structure and functional groups make it suitable for designing organic semiconductors and liquid crystals. These materials are integral to modern electronics, including organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune the electronic properties of these materials through structural modifications offers exciting possibilities for advancements in nanotechnology.

The< strong>CAS No. 186748-52-7 designation ensures that researchers can reliably identify and procure this compound for their studies. Regulatory compliance and quality control are paramount when working with chemical substances in research settings. The accurate identification provided by CAS numbers helps maintain consistency across different laboratories and publications.

The versatility of Methyl 2-(4-bromo-2,6-dimethylphenyl)acetate lies in its multifunctional nature as both a building block and a reactive intermediate. Its incorporation into larger molecular frameworks allows chemists to explore new chemical spaces and discover novel compounds with unique properties. This underscores its importance not only as a reagent but also as a catalyst for innovation in synthetic chemistry.

In conclusion, Methyl 2-(4-bromo-2,6-dimethylphenyl)acetate represents a fascinating compound with broad applications across multiple scientific disciplines. Its structural features enable it to participate in diverse chemical transformations while maintaining stability under various conditions. As research continues to uncover new methodologies and applications for this molecule,Methyl 2-(4-bromo-2,6-dimethylphenyl)acetate is poised to remain a cornerstone in both academic research and industrial development.

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